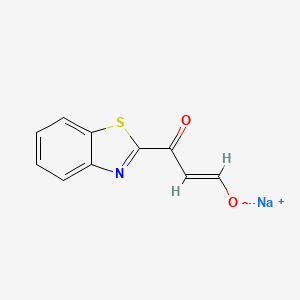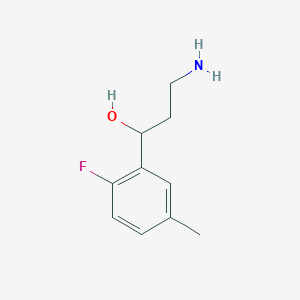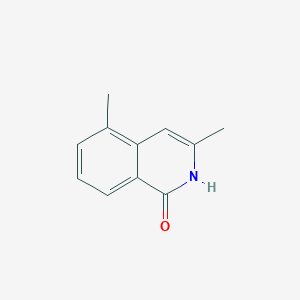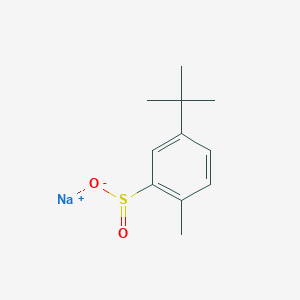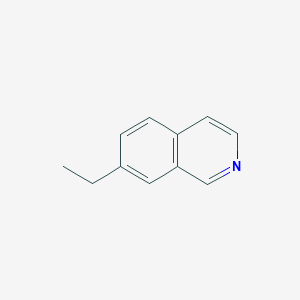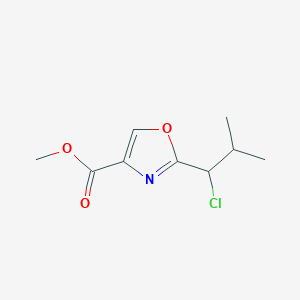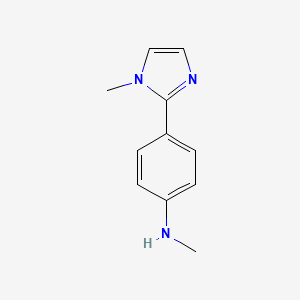
N-Methyl-4-(1-methyl-1H-imidazol-2-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-4-(1-methyl-1H-imidazol-2-YL)aniline is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound features a methyl group attached to the nitrogen atom of the imidazole ring and an aniline group substituted at the fourth position of the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(1-methyl-1H-imidazol-2-YL)aniline can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of methyl propiolate with substituted amidoximes under microwave conditions in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-4-(1-methyl-1H-imidazol-2-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aniline and imidazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted aniline and imidazole compounds.
Aplicaciones Científicas De Investigación
N-Methyl-4-(1-methyl-1H-imidazol-2-YL)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of N-Methyl-4-(1-methyl-1H-imidazol-2-YL)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The aniline moiety can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to biological targets .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Imidazol-1-yl)aniline: Similar structure but lacks the methyl group on the imidazole ring.
4-(2-methylimidazol-1-yl)aniline: Similar structure with a methyl group at a different position on the imidazole ring.
1-(4-Aminophenyl)-2-methyl-1H-imidazole: Similar structure with an amino group instead of a methyl group on the aniline ring.
Uniqueness
N-Methyl-4-(1-methyl-1H-imidazol-2-YL)aniline is unique due to the presence of both a methyl group on the imidazole ring and an aniline group at the fourth position. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H13N3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
N-methyl-4-(1-methylimidazol-2-yl)aniline |
InChI |
InChI=1S/C11H13N3/c1-12-10-5-3-9(4-6-10)11-13-7-8-14(11)2/h3-8,12H,1-2H3 |
Clave InChI |
KJBKHFGFTROUEZ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=C(C=C1)C2=NC=CN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


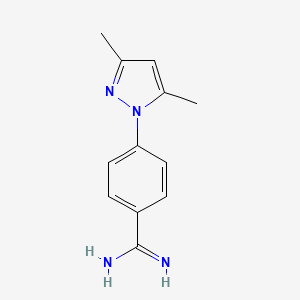
![8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13205251.png)
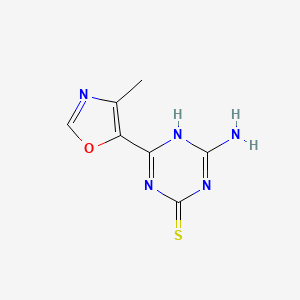
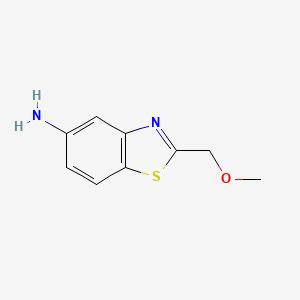
![Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate](/img/structure/B13205260.png)
